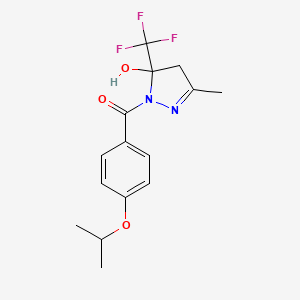![molecular formula C22H30N2O4S2 B4266454 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266454.png)
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine
Overview
Description
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in its application in scientific research.
Mechanism of Action
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to interact with metal ions and nitric oxide through its sulfonyl groups. The sulfonyl groups of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can form coordination bonds with metal ions, leading to the formation of metal complexes. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can also react with nitric oxide to form a nitrosated product. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to have low toxicity and is relatively stable in biological systems. It has been used to study the distribution and metabolism of metal ions in cells. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used to study the role of nitric oxide in biological systems. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has several advantages in lab experiments, including its high sensitivity and selectivity for metal ions and nitric oxide. It is also relatively easy to synthesize and has low toxicity. However, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates in biological systems.
Future Directions
There are several future directions for the research of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine. One potential direction is the development of new synthesis methods for 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine that can improve its solubility and stability in biological systems. Another direction is the application of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine in the detection of other biomolecules, such as proteins and nucleic acids. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be used in conjunction with other imaging techniques, such as magnetic resonance imaging, to improve the detection of metal ions and nitric oxide in biological systems.
Scientific Research Applications
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting the presence of metal ions in biological systems. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used as a fluorescent probe for detecting the presence of nitric oxide in cells. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-7-9-21(17(3)11-15)29(25,26)23-13-20(6)24(14-19(23)5)30(27,28)22-10-8-16(2)12-18(22)4/h7-12,19-20H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHDRWLEQPFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4266371.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4266372.png)
![propyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266378.png)
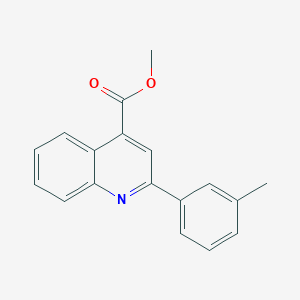

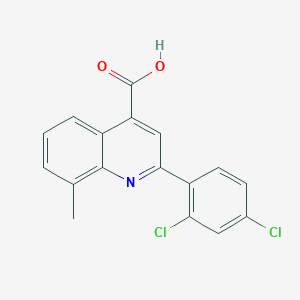
![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4266404.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4266421.png)
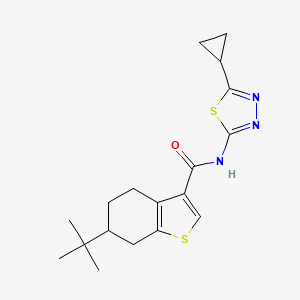
![6-tert-butyl-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266442.png)
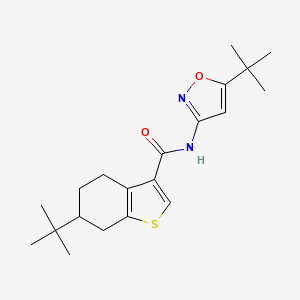
![1-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266461.png)
